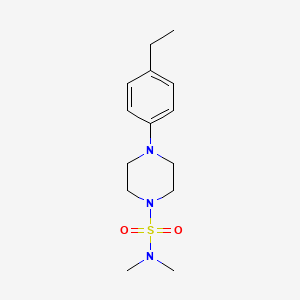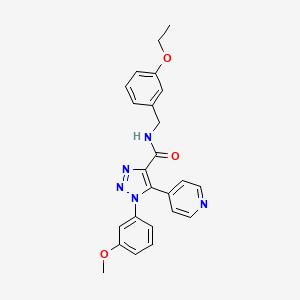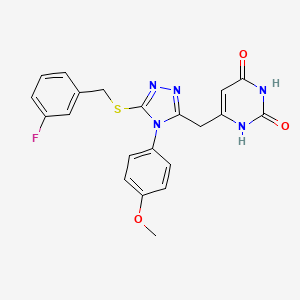
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of a piperazine ring, an ethylphenyl group, and a sulfonamide group. Unfortunately, without specific data, it’s challenging to provide a detailed molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Sulfonamides, for example, are known to undergo reactions with amines, alcohols, and other nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .
Applications De Recherche Scientifique
Endothelin Receptor Antagonists : Compounds similar to 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide have been investigated for their potential as endothelin receptor antagonists. These compounds have shown promise in the treatment of conditions like congestive heart failure (Murugesan et al., 2000).
Adenosine A2B Receptor Antagonists : Research has explored the synthesis of sulfonamides as adenosine A2B receptor antagonists. These compounds have shown significant potency and selectivity, highlighting their potential in therapeutic applications (Yan et al., 2006).
Antibacterial and Antifungal Properties : Sulfonamide-derived compounds, including those similar to 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide, have been shown to exhibit antibacterial and antifungal activities. This research has implications for developing new antimicrobial agents (Chohan & Shad, 2011).
Hsp90 Inhibitors : Certain derivatives of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide have been evaluated as inhibitors of heat shock protein 90 (Hsp90), an important target in cancer therapy. Some compounds have shown improved activity and could be further developed as Hsp90 inhibitors (Cherfaoui et al., 2016).
Drug Metabolism Studies : Research has also explored the use of biocatalysis in drug metabolism, using compounds related to 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide as model molecules. This approach can generate sufficient quantities of mammalian metabolites for structural characterization (Zmijewski et al., 2006).
Structure-Metabolism Relationships : The optimization of the structure of sulfonamide compounds for improved metabolic stability has been a focus of research. Understanding these relationships is crucial in the development of drugs with favorable pharmacokinetic properties (Humphreys et al., 2003).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical studies .
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-13-5-7-14(8-6-13)16-9-11-17(12-10-16)20(18,19)15(2)3/h5-8H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUMRHLQTJWYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)
![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)


![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)


![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)
![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)
![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)
![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)
![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)